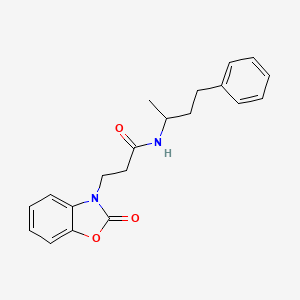
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.
Antimicrobial Properties
Recent studies have indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
In a screening of various derivatives, it was found that some exhibited minimal inhibitory concentrations (MIC) indicating their effectiveness against specific strains. The following table summarizes the MIC values for selected derivatives:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A (related structure) | Bacillus subtilis | 50 |
| Compound B | Candida albicans | 25 |
| Compound C | Escherichia coli | >100 |
These results suggest that while some derivatives are effective against certain pathogens, their activity can be limited or absent against others .
Anticancer Activity
Benzoxazole derivatives have also been investigated for their anticancer potential. Studies indicate that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines. For example, significant cytotoxicity was observed in breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3) .
The following table illustrates the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | Bernard et al. |
| A549 | 20 | Chung et al. |
| PC3 | 10 | Kakkar et al. |
These findings highlight the potential of benzoxazole derivatives as candidates for further development into anticancer agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Research has shown that modifications to the benzoxazole ring and substituents significantly influence both antimicrobial and anticancer activities. For instance, the presence of electron-donating groups has been correlated with increased activity against certain bacteria and cancer cells .
Case Studies
Several case studies have been documented regarding the biological activity of benzoxazole derivatives:
- Case Study 1 : A derivative similar to the compound was tested against a panel of bacterial strains and showed selective inhibition against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
- Case Study 2 : Another study focused on a related compound which demonstrated promising results in inhibiting tumor growth in xenograft models, supporting its potential as an anticancer agent .
Propriétés
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(11-12-16-7-3-2-4-8-16)21-19(23)13-14-22-17-9-5-6-10-18(17)25-20(22)24/h2-10,15H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOQRDVDMLIVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













